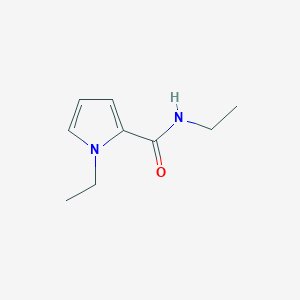

N,1-diethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N,1-diethylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-10-9(12)8-6-5-7-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYJNSYMTVCNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CN1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole with diethylamine and a carboxylating agent. One common method is the reaction of pyrrole with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under reflux conditions with a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,1-diethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

N,1-diethyl-1H-pyrrole-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, such as:

- Oxidation : Can be oxidized to form pyrrole-2-carboxylic acid derivatives.

- Reduction : Reduction reactions yield amine derivatives.

- Substitution Reactions : Electrophilic substitutions can occur at the nitrogen atom or carbon atoms of the pyrrole ring.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Pyrrole-2-carboxylic acids |

| Reduction | LiAlH4, NaBH4 | Amine derivatives |

| Substitution | Halogens | Halogenated pyrrole derivatives |

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported as low as 5 µM against Mycobacterium tuberculosis.

- Anticancer Activity : In vitro studies indicate that certain derivatives inhibit the proliferation of human carcinoma cell lines (e.g., A-431 and MDA-MB-468) with IC50 values ranging from 0.065 to 9.4 µmol/L.

Medicine

Due to its ability to interact with biological targets, this compound is being explored as a potential drug candidate . Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for the design of specialty chemicals that meet particular industrial needs.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- A study demonstrated its effectiveness as an antimicrobial agent against resistant bacterial strains.

- Research into its anticancer properties revealed promising results in inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism of action of N,1-diethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N,1-diethyl-1H-pyrrole-2-carboxamide with key analogs:

Key Observations:

- Substituent Effects on Bonding: The nitro group in N-Nitro-1H-pyrrole-2-carboxamide increases the N–C bond length (1.404 Å vs.

- Hydrophobicity : Ethyl and benzyl substituents enhance lipophilicity compared to methyl groups, which may influence membrane permeability in biological systems .

- Crystallinity : Polymorphism observed in 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide highlights the role of substituents in crystal packing via N–H⋯O hydrogen bonds .

Biological Activity

N,1-diethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with pyrrole-2-carboxylic acid derivatives. Various synthetic methodologies have been explored to optimize yield and purity. The reaction conditions may include heating under reflux in organic solvents or using microwave-assisted techniques for efficiency.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 100 µg/mL, demonstrating their potential as antibacterial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrole derivatives are noteworthy. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. For example, one study reported that certain pyrrole derivatives reduced IL-6 levels by up to 89% at concentrations around 10 µg/mL . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Activity

Emerging data suggest that this compound could have anticancer properties. Research on related compounds indicates that they can induce apoptosis in cancer cell lines and inhibit cell proliferation effectively. For instance, IC50 values for some pyrrole derivatives have been reported as low as 3 µM against certain cancer types . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested against standard antibiotics. The compound exhibited comparable efficacy against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that this compound significantly decreased the expression of NF-kB in stimulated macrophages, leading to reduced cytokine production. This finding supports its potential use in treating inflammatory diseases.

Research Findings Summary

Q & A

Q. Basic

- NMR spectroscopy : Confirms substituent positions (e.g., ethyl groups at N1 and C2) via and chemical shifts.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm).

Synergy : NMR resolves stereochemistry, while MS ensures purity and molecular identity .

How can researchers resolve discrepancies between NMR data and X-ray crystallography results when determining the molecular structure?

Q. Advanced

- Cross-validation : Compare NMR-derived bond angles/distances with X-ray crystallographic data (e.g., using SHELXL for refinement).

- Dynamic effects : NMR may reflect solution-state conformers, while X-ray captures static crystal packing. Use DFT calculations to model dynamic behavior.

- Polymorphism : Test multiple crystal forms (e.g., monoclinic vs. orthorhombic) to assess structural consistency .

What computational strategies are employed to design efficient synthetic routes for novel pyrrole-2-carboxamide derivatives?

Q. Advanced

- Retrosynthetic AI tools : Leverage databases (e.g., Reaxys, Pistachio) to predict feasible routes.

- One-step synthesis planning : Prioritize reactions with high atom economy (e.g., amide coupling).

- Machine learning : Train models on reaction yields and conditions to optimize pathways .

How do polymorphic forms of this compound influence its physicochemical properties, and what methods characterize these polymorphs?

Q. Advanced

- Impact : Polymorphs may differ in solubility, melting point, and bioavailability.

- Characterization :

What in vitro assays evaluate the enzyme inhibitory activity of pyrrole-2-carboxamide derivatives, and how are IC50_{50}50 values determined?

Q. Basic

- Kinetic assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Dose-response curves : Fit data to logistic models to calculate IC.

- Controls : Include positive inhibitors (e.g., staurosporine) and validate with SPR or ITC for binding affinity .

How do substituents on the pyrrole ring modulate the reactivity and biological activity of this compound?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., CF) enhance carboxamide electrophilicity.

- Steric effects : Bulky substituents (e.g., piperidine) may hinder enzyme binding.

- Systematic study : Synthesize analogs via Suzuki-Miyaura coupling and profile activity against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.